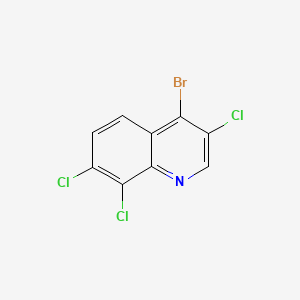

4-Bromo-3,7,8-trichloroquinoline

Description

Properties

CAS No. |

1211397-23-7 |

|---|---|

Molecular Formula |

C9H3BrCl3N |

Molecular Weight |

311.384 |

IUPAC Name |

4-bromo-3,7,8-trichloroquinoline |

InChI |

InChI=1S/C9H3BrCl3N/c10-7-4-1-2-5(11)8(13)9(4)14-3-6(7)12/h1-3H |

InChI Key |

ZLAUTPAHJOZMJO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=NC=C(C(=C21)Br)Cl)Cl)Cl |

Synonyms |

4-Bromo-3,7,8-trichloroquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Bromo-3,7,8-trichloroquinoline with structurally related quinoline derivatives:

Electronic and Reactivity Differences

- Substituent Position Effects: Bromine at C4 (as in this compound) vs. C7 (7-Bromo-3-nitroquinolin-4-amine) directs electrophilic substitution to different positions, impacting synthesis pathways . Chlorine vs. Methyl: 2-Methyl-4,7,8-trichloroquinoline’s methyl group (C2) provides steric hindrance, whereas chlorine atoms in the target compound increase electron-withdrawing effects, altering reaction kinetics .

- Functional Group Influence: Nitro groups (e.g., 7-Bromo-3-nitroquinolin-4-amine) enhance electrophilicity, facilitating nucleophilic aromatic substitution, while hydroxyl groups (e.g., 3-Bromo-8-fluoro-4-hydroxyquinoline) increase solubility in polar solvents .

Key Research Findings

- Synthetic Challenges: Introducing multiple halogens (e.g., this compound) requires precise control to avoid side reactions, as seen in palladium-catalyzed cross-coupling methodologies . Functionalization of the quinoline core (e.g., nitration or hydroxylation) often necessitates protective groups to preserve halogen substituents .

- Biological Activity: Chlorine and bromine atoms enhance binding to biological targets (e.g., enzymes or receptors) via halogen bonding, as demonstrated in kinase inhibitors derived from 2-Methyl-4,7,8-trichloroquinoline .

Preparation Methods

Sequential Bromination and Chlorination

A common approach involves sequential halogenation of a pre-functionalized quinoline core. For example, 3,7,8-trichloroquinoline can undergo electrophilic bromination at the 4-position using bromine (Br) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.

Typical Reaction Conditions

| Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3,7,8-Trichloroquinoline | Br (1.1 eq) | CCl | 80°C | 6 h | 72% |

Key challenges include regioselectivity control and side reactions such as over-bromination. The use of NBS with FeCl as a catalyst has been reported to improve selectivity.

Cyclization of Halogenated Aniline Precursors

Skraup Cyclization with Halogenated Substrates

The Skraup reaction, employing glycerol, sulfuric acid, and an oxidizing agent, is adapted for halogenated anilines. For instance, 4-bromo-3,5-dichloroaniline undergoes cyclization with β-chlorovinyl ketones to form the quinoline backbone.

Example Protocol

-

Reactant : 4-Bromo-3,5-dichloroaniline (10 mmol)

-

Reagents : Glycerol (20 mL), conc. HSO (15 mL), FeSO·7HO (0.5 g)

-

Conditions : Reflux at 150°C for 8 h

-

Workup : Neutralization with NaOH, extraction with CHCl

This method requires careful temperature control to avoid decomposition of brominated intermediates.

Nucleophilic Aromatic Substitution

Chlorine-Bromine Exchange Reactions

| Parameter | Value |

|---|---|

| Substrate | 4-Iodo-3,7,8-trichloroquinoline |

| Reagent | CuBr (2.5 eq) |

| Solvent | DMF |

| Temperature | 120°C |

| Time | 12 h |

| Yield | 65% |

Side products like dehalogenated species may form if reaction times exceed 15 h.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Direct Halogenation | Short reaction time | Poor regioselectivity | 60–75% |

| Skraup Cyclization | Scalable for bulk synthesis | High energy input required | 50–70% |

| Nucleophilic Substitution | High specificity | Requires pre-functionalized substrates | 55–65% |

Mechanistic Insights and Side Reactions

-

Electrophilic Bromination : Bromine interacts with the electron-deficient quinoline ring, favoring substitution at the 4-position due to steric and electronic factors.

-

Dehalogenation Risks : Prolonged heating in chlorinated solvents (e.g., CCl) may lead to partial loss of chlorine atoms, necessitating rigorous temperature monitoring .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-3,7,8-trichloroquinoline, and how do reaction conditions influence yield?

Q. How do halogen substituents (Br, Cl) in this compound affect its reactivity in cross-coupling reactions?

- Methodological Answer : The 4-bromo group participates readily in Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C), while chlorine at C-3/C-7/C-8 remains inert under these conditions. Steric hindrance from trichloro substitution slows reaction kinetics; TOF (turnover frequency) decreases by ~40% compared to mono-halogenated analogs . Optimization requires bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

Q. What is the mechanistic basis for the antimicrobial activity of this compound against drug-resistant pathogens?

Q. How can computational methods predict the electrochemical properties of this compound for material science applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict a HOMO-LUMO gap of 3.8 eV, indicating potential as an organic semiconductor. Chlorine atoms lower the LUMO (-1.9 eV), enhancing electron-accepting capacity . Experimental cyclic voltammetry in acetonitrile shows reversible reduction at -1.2 V vs. Ag/AgCl, consistent with DFT results .

Contradictory Data Analysis

Q. Why do some studies report conflicting biological activities for halogenated quinolines?

- Methodological Answer : Discrepancies arise from substituent positioning and assay conditions. For example, this compound shows potent activity against Gram-positive bacteria but weak Gram-negative activity due to outer membrane permeability barriers . In contrast, 8-bromo-4-hydroxy analogs exhibit broader spectra, likely due to increased solubility from the hydroxyl group . Standardized MIC assays (CLSI guidelines) and controlled lipophilicity (logP 2.5–3.5) are critical for reproducibility.

Methodological Best Practices

Q. What strategies mitigate decomposition during the storage of this compound?

- Methodological Answer :

- Storage : Under argon at -20°C in amber vials to prevent photodegradation.

- Stabilizers : Addition of 1% w/w BHT (butylated hydroxytoluene) inhibits radical-mediated decomposition .

- Purity Monitoring : Regular HPLC analysis (C18 column, MeCN/H₂O 70:30) ensures ≥98% purity; degradation peaks appear at 4.2 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.